molecular formula C16H20Cl3N3O3S B11718737 Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate

Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate

Cat. No.: B11718737
M. Wt: 440.8 g/mol
InChI Key: UXPYOQDAKWJFSP-UHFFFAOYSA-N
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Description

Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is a complex organic compound with a molecular formula of C21H22Cl3N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Amidation: The resulting acylated product undergoes amidation with an amine to form an amide bond.

    Thioamide Formation: The amide is then converted to a thioamide using a suitable reagent, such as Lawesson’s reagent.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[({2,2,2-trichloro-1-[(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoate
  • Methyl 4-{[({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
  • Methyl 2-{[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate

Uniqueness

Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the 3-methylbutanoyl moiety. This structural feature may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H20Cl3N3O3S

Molecular Weight

440.8 g/mol

IUPAC Name

methyl 4-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C16H20Cl3N3O3S/c1-9(2)8-12(23)21-14(16(17,18)19)22-15(26)20-11-6-4-10(5-7-11)13(24)25-3/h4-7,9,14H,8H2,1-3H3,(H,21,23)(H2,20,22,26)

InChI Key

UXPYOQDAKWJFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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